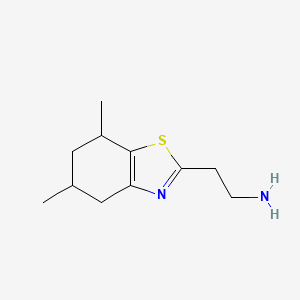

2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine

Descripción

2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzothiazole ring and an ethanamine group attached to the 2-position of the benzothiazole ring

Propiedades

Fórmula molecular |

C11H18N2S |

|---|---|

Peso molecular |

210.34 g/mol |

Nombre IUPAC |

2-(5,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |

InChI |

InChI=1S/C11H18N2S/c1-7-5-8(2)11-9(6-7)13-10(14-11)3-4-12/h7-8H,3-6,12H2,1-2H3 |

Clave InChI |

VICCQSCFIXJJNI-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(C2=C(C1)N=C(S2)CCN)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone to form the benzothiazole ring.

Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of Ethanamine Group: The final step involves the introduction of the ethanamine group at the 2-position of the benzothiazole ring. This can be achieved through nucleophilic substitution reactions using ethylamine or other suitable amines.

Industrial Production Methods

Industrial production of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine: Lacks the methyl groups at positions 5 and 7.

2-(5,7-Dimethyl-1,3-benzothiazol-2-YL)ethan-1-amine: Does not have the tetrahydro structure.

2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-YL)ethan-1-amine: Contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.

Uniqueness

The presence of both the tetrahydro structure and the methyl groups at positions 5 and 7 makes 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine unique

Actividad Biológica

The compound 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine , also known by various synonyms and chemical identifiers, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through a detailed review of existing literature, including data tables and relevant case studies.

- Molecular Formula : C11H14N2S

- Molecular Weight : 206.31 g/mol

- CAS Number : 1510692-71-3

These properties indicate that the compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological activities.

Anticancer Properties

Research has indicated that derivatives of benzothiazoles exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines. A systematic investigation into azomethine derivatives of benzothiazoles demonstrated cytostatic effects, particularly against human breast carcinoma cells .

Antimicrobial and Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their antimicrobial and anti-inflammatory activities. The prediction of biological activity using tools like PASS Online has suggested that azomethine derivatives exhibit notable antitubercular and anti-inflammatory properties .

The mechanism underlying the biological activity of these compounds typically involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzothiazole derivatives have been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders .

Study 1: Synthesis and Biological Evaluation

In a recent study focusing on the synthesis of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, researchers reported significant cytostatic activity against cancer cell lines. The study utilized high-performance liquid chromatography (HPLC) to analyze the purity of synthesized compounds, achieving over 95% purity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the aromatic core significantly influence the biological activity of benzothiazole derivatives. Variations in substituents led to different levels of cytotoxicity against cancer cells, emphasizing the importance of molecular design in developing effective therapeutic agents .

Data Tables

| Biological Activity | Compound | Effect |

|---|---|---|

| Cytostatic | Azomethine Derivative | Inhibition of cancer cell growth |

| Antitubercular | Benzothiazole Derivative | Activity against Mycobacterium tuberculosis |

| Anti-inflammatory | Various Benzothiazoles | Reduction in inflammatory markers |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via cyclocondensation of 5,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with chloroacetone under acidic conditions (e.g., glacial acetic acid) followed by reductive amination using sodium cyanoborohydride. Key intermediates are validated via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) and 1H NMR analysis, focusing on methyl group integration (δ 1.2–1.5 ppm for tetrahydro ring protons, δ 2.3–2.5 ppm for dimethyl groups) .

Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

- Methodological Answer : Essential techniques include:

- 13C NMR : Confirms sp3 carbons in the tetrahydro ring (δ 20–30 ppm) and thiazole C=N (δ 165–170 ppm).

- HRMS : Validates molecular ion ([M+H]+ expected at m/z 253.16).

- IR Spectroscopy : Identifies amine N–H stretches (~3350 cm⁻¹) and C–S vibrations (~690 cm⁻¹).

Contradictions between predicted and observed spectra are resolved by X-ray crystallography (SHELXL-2018/3 refinement, R1 < 0.05) .

Advanced Research Questions

Q. How can researchers optimize crystallization protocols for X-ray diffraction studies of this thermally labile compound?

- Methodological Answer : Use slow vapor diffusion with tert-butanol/water (1:4 v/v) at 4°C, adding 0.2 M NH4PF6 to enhance crystal lattice stability. Collect data at 100 K with synchrotron radiation (λ = 0.71073 Å). Apply TWINABS for absorption correction and SHELXT-2018/2 for structure solution. Refinement with anisotropic displacement parameters achieves residual electron density < 0.3 eÅ⁻³ .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or blood-brain barrier (BBB) penetration variability. Implement:

- Metabolite Identification : LC-HRMS (Orbitrap Fusion Lumos, R = 240,000) with HCD fragmentation (NCE 30%) to detect Phase I metabolites (e.g., demethylation, m/z +14).

- BBB Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) using pH 7.4/6.8 gradients. Optimize derivatives via QSPR modeling (AlogP98 = 1.5–2.5, polar surface area < 80 Ų) .

Q. How can computational docking guide the design of derivatives targeting dopamine D3 receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB 7C1Q (D3 receptor). Focus on π-alkyl interactions between the benzothiazole core and Phe346. Synthesize analogs via Buchwald-Hartwig amination to introduce electron-withdrawing substituents (e.g., Cl at position 5), maintaining ligand efficiency > 0.7. Validate binding via radioligand displacement assays ([3H]spiperidone, IC50 < 100 nM) .

Q. What experimental approaches validate the compound’s role in apoptosis modulation?

- Methodological Answer :

- Caspase-3 Activation : Treat HCT-116 cells (72 h, 10 μM) and quantify caspase-3 activity via fluorogenic substrate Ac-DEVD-AMC.

- Mitochondrial Membrane Potential : Use JC-1 staining (λex/em = 485/590 nm) to assess ΔΨm collapse.

- Synergy Studies : Combine with p53 inhibitors (e.g., Pifithrin-α, IC50 = 15 μM) to evaluate additive effects via Chou-Talalay analysis .

Methodological Notes

- Synthesis Validation : Monitor reaction progress via TLC and confirm purity (>95%) by reverse-phase HPLC (C18 column, acetonitrile:water 70:30).

- Biological Assays : Include positive controls (e.g., clozapine for receptor binding) and account for stereochemical purity via chiral chromatography (Chiralpak AD-H column) .

- Data Reproducibility : Replicate crystallographic studies across three independent batches to confirm unit cell parameters (±0.5% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.